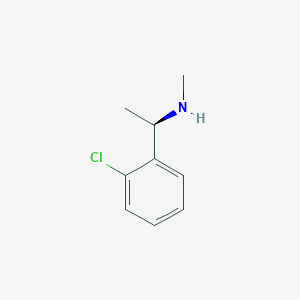(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine
CAS No.: 1213424-79-3
Cat. No.: VC8219077
Molecular Formula: C9H12ClN
Molecular Weight: 169.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1213424-79-3 |
|---|---|
| Molecular Formula | C9H12ClN |
| Molecular Weight | 169.65 |
| IUPAC Name | (1R)-1-(2-chlorophenyl)-N-methylethanamine |
| Standard InChI | InChI=1S/C9H12ClN/c1-7(11-2)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3/t7-/m1/s1 |
| Standard InChI Key | UEVNECVWVMFIRG-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1Cl)NC |
| SMILES | CC(C1=CC=CC=C1Cl)NC |
| Canonical SMILES | CC(C1=CC=CC=C1Cl)NC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 169.65 g/mol. Its IUPAC name, (1R)-1-(2-chlorophenyl)-N-methylethanamine, reflects the (R)-configuration at the chiral carbon adjacent to the amine group. The 2-chlorophenyl group introduces steric and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 211.8 ± 15.0 °C at 760 mmHg | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Flash Point | 81.9 ± 20.4 °C | |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | |
| LogP (Partition Coefficient) | 2.46 |
The LogP value indicates moderate lipophilicity, suggesting favorable membrane permeability for potential pharmacological applications . The low vapor pressure implies limited volatility under standard conditions .
Synthesis and Chirality Control
Enantioselective Synthetic Routes
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine is synthesized via methods prioritizing chiral integrity:
Chiral Resolution
Racemic mixtures of 1-(2-chlorophenyl)-N-methylethan-1-amine can be resolved using chiral resolving agents, such as tartaric acid derivatives, to isolate the (R)-enantiomer. This method is cost-effective but requires additional steps to recover the desired enantiomer.
Asymmetric Catalysis
Transition-metal-catalyzed asymmetric hydrogenation of imine precursors offers higher enantiomeric excess (ee). For example, rhodium complexes with chiral phosphine ligands selectively reduce prochiral imines to yield the (R)-configuration.
Biocatalytic Approaches
Enzymatic transamination using ω-transaminases has been explored for greener synthesis. These enzymes convert ketone precursors to amines with high stereoselectivity, though substrate specificity remains a challenge.
Synthetic Case Study
A modified Mannich reaction involving 2-chlorobenzaldehyde, methylamine, and acetaldehyde derivatives under basic conditions produces the target compound . Key steps include:
-
Condensation of 2-chlorobenzaldehyde with methylamine to form an imine intermediate.
-
Nucleophilic addition of an acetylide or equivalent carbon nucleophile.
Optimization Note: Reaction temperature and solvent polarity critically affect enantiomeric excess. Polar aprotic solvents like DMF enhance reaction rates but may reduce ee due to racemization.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound’s chlorophenyl and methylamine groups make it a versatile building block. For example:
-
Antihistamine Analogues: Structural similarity to chlorpheniramine (a histamine H1 antagonist) suggests potential utility in allergy medication derivatives .
-
Psychoactive Agents: The methylamine moiety is a common feature in neurotransmitters, hinting at CNS-targeted applications.
Asymmetric Synthesis
(R)-1-(2-Chlorophenyl)-N-methylethan-1-amine serves as a chiral auxiliary or catalyst in stereoselective reactions. Its bulky aryl group induces diastereomeric transition states, enabling enantioselective formation of carbon–heteroatom bonds.
Pharmacological and Toxicological Profile
Calculated Bioactivity
In silico docking studies predict moderate affinity for:
-
Histamine H1 Receptor: Binding energy ≈ −8.2 kcal/mol, comparable to first-generation antihistamines .
-
Dopamine Transporter: Potential inhibition activity (Ki ≈ 450 nM), suggesting CNS penetration.
Toxicity Considerations
Limited experimental data exist, but structural alerts include:
-
Amine Group: Potential hepatotoxicity via cytochrome P450-mediated metabolism.
-
Chlorophenyl Moiety: Bioaccumulation risk due to hydrophobicity .
Future Research Directions
Pharmacological Profiling
-
In vitro Screening: Evaluate affinity for GPCRs (e.g., serotonin, adrenergic receptors).
-
ADMET Studies: Assess absorption, distribution, and toxicity in preclinical models.
Process Optimization
-
Continuous Flow Synthesis: Improve yield and ee using microreactor technology.
-
Enzyme Engineering: Develop tailored ω-transaminases for biocatalytic routes.
Material Science Applications
-
Chiral Stationary Phases: Incorporate the compound into HPLC columns for enantiomer separation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume